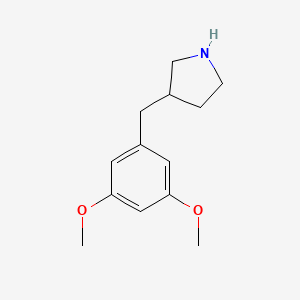
3-(3,5-Dimethoxybenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO2. It is known for its psychoactive properties and is a derivative of the hallucinogenic drug Mescaline. This compound belongs to the class of phenethylamines and has been found to have potent hallucinogenic effects.
准备方法
The synthesis of 3-(3,5-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
化学反应分析
3-(3,5-Dimethoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of different substituted pyrrolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidines, alcohols, ketones, and carboxylic acids .
科学研究应用
3-(3,5-Dimethoxybenzyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders and mental health conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-(3,5-Dimethoxybenzyl)pyrrolidine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s hallucinogenic effects are primarily mediated through the activation of these receptors, which modulate various signaling pathways involved in sensory processing and emotional regulation.
相似化合物的比较
3-(3,5-Dimethoxybenzyl)pyrrolidine is similar to other compounds in the phenethylamine class, such as:
Mescaline: A naturally occurring hallucinogen found in certain cacti.
2C-B: A synthetic psychedelic known for its visual and auditory effects.
DOM: Another synthetic hallucinogen with potent psychoactive properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzyl ring, which influences its pharmacological profile and potency.
属性
CAS 编号 |
1219977-23-7 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI 键 |
GWUAELDIEVLACQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CC2CCNC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


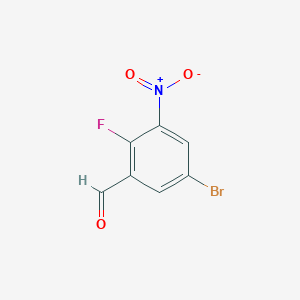
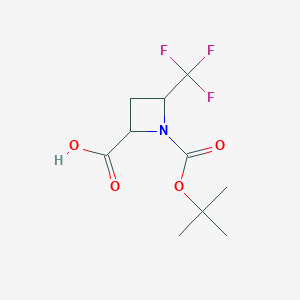
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
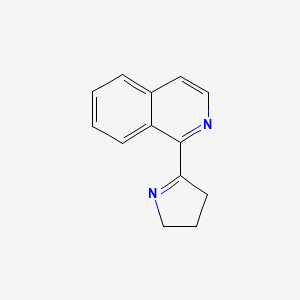
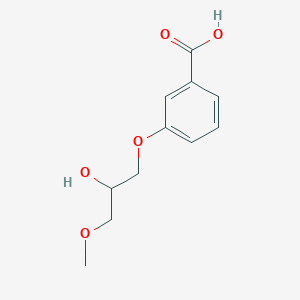
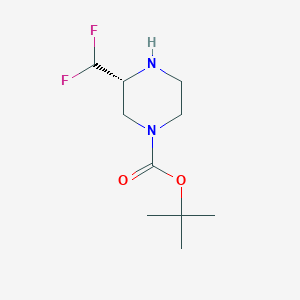
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)


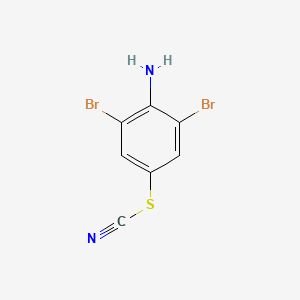
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
